2-cyclopropyl-5-(furan-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Fragment-based drug discovery Ligand efficiency CNS drug-likeness

This compound uniquely combines a cyclopropyl at position 2 with a regiospecific furan-3-carbonyl (not furan-2-carbonyl) at position 5, creating distinct electronic, steric, and hydrogen-bonding vectors unobtainable from generic analogs. With MW 257.29 Da and estimated TPSA ~50.3 Ų, it meets CNS drug-like criteria (TPSA < 60 Ų) and is optimized for fragment-based screening & hit-to-lead expansion. Its 33.4% lower MW than bulkier morpholine analogs and 37.7% lower TPSA predict superior blood-brain barrier penetration. The furan-3-carbonyl orientation offers unique kinase selectivity profiling opportunities against RET and TYK2 targets.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
CAS No. 2034556-07-3
Cat. No. B6424548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-5-(furan-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS2034556-07-3
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESC1CC1C2=NN3CCN(CC3=C2)C(=O)C4=COC=C4
InChIInChI=1S/C14H15N3O2/c18-14(11-3-6-19-9-11)16-4-5-17-12(8-16)7-13(15-17)10-1-2-10/h3,6-7,9-10H,1-2,4-5,8H2
InChIKeyLPZAWKXYEHFNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-5-(furan-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034556-07-3): Core Scaffold Identity and Physicochemical Baseline for Procurement Specification


2-Cyclopropyl-5-(furan-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034556-07-3) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrazine family, featuring a cyclopropyl substituent at position 2 and a furan-3-carbonyl group at position 5 of the saturated pyrazine ring . With a molecular formula C14H15N3O2, a molecular weight of 257.29 g/mol, and a SMILES of O=C(c1ccoc1)N1CCn2nc(C3CC3)cc2C1, this compound serves as a versatile scaffold for medicinal chemistry applications . The compound is available for non-human research purposes and is structurally distinguishable from other pyrazolo[1,5-a]pyrazine derivatives by its unique combination of a cyclopropyl ring at the 2-position and a regiospecific furan-3-carbonyl (rather than furan-2-carbonyl) at the 5-position, which imparts distinct electronic and steric properties .

Why Generic Pyrazolo[1,5-a]pyrazine Analogs Cannot Substitute for 2-Cyclopropyl-5-(furan-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine in Structure-Activity Studies


Generic substitution among pyrazolo[1,5-a]pyrazine derivatives is precluded by the profound sensitivity of physicochemical and pharmacological properties to specific substitution patterns. The target compound's furan-3-carbonyl at the 5-position, coupled with the cyclopropyl at the 2-position, creates a unique vector of hydrogen-bonding capability, lipophilicity, and conformational restriction that is fundamentally distinct from analogs bearing alternative substituents . Even closely related compounds within the same scaffold—such as those carrying a morpholine-carbonyl at position 2 instead of a cyclopropyl—exhibit markedly different molecular weight (386.44 vs 257.29 g/mol), topological polar surface area (80.81 vs ~50.3 Ų), and logD (1.06 vs lower predicted value), underscoring that in-class compounds cannot be interchanged without altering critical property profiles [1]. The following quantitative evidence directly substantiates why this specific regioisomer and substitution pattern must be specified in procurement and experimental design.

Quantitative Differentiation Evidence for 2-Cyclopropyl-5-(furan-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Relative to Closest Analogs


Molecular Weight Advantage: 257.29 g/mol vs. 386.44 g/mol for Bulkier Pyrazolo[1,5-a]pyrazine Analogs

The target compound (CAS 2034556-07-3) possesses a molecular weight of 257.29 g/mol , substantially lower than the 386.44 g/mol of a related pyrazolo[1,5-a]pyrazine analog carrying a 2-methyl-5-(propan-2-yl)furan-3-carbonyl at position 5 and a morpholine-4-carbonyl at position 2 [1]. This 129.15 g/mol (33.4%) reduction in molecular weight places the target compound well within the preferred range for lead-like and fragment-based screening libraries (MW ≤ 300 Da), whereas the comparator exceeds typical lead-like criteria and encroaches on drug-like upper limits. Lower molecular weight correlates with improved ligand efficiency metrics (e.g., LE = 1.4 pIC50 / heavy atom count) and broader synthetic tractability for hit-to-lead optimization, making the target compound a more advantageous starting point for medicinal chemistry campaigns where molecular simplicity is valued [1].

Fragment-based drug discovery Ligand efficiency CNS drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: ~50.3 Ų vs. 80.81 Ų for Improved Predicted Membrane Permeability

The topological polar surface area (TPSA) of the target compound is estimated at ~50.3 Ų using the Ertl fragment-based method [2], which is 30.5 Ų (37.7%) lower than the measured TPSA of 80.81 Ų for the morpholine-containing pyrazolo[1,5-a]pyrazine analog [1]. TPSA values below 60 Ų are strongly associated with favorable blood-brain barrier penetration, while values below 140 Ų correlate with acceptable oral absorption. The target compound's TPSA of ~50.3 Ų falls well within the CNS-permeable range, whereas the comparator at 80.81 Ų lies in a borderline region for optimal CNS exposure. This difference arises from the target's compact furan-3-carbonyl and cyclopropyl substituents versus the comparator's extended morpholine-4-carbonyl and bulkier alkylated furan, resulting in a smaller polar surface footprint that is expected to translate into superior passive membrane diffusion [1][2].

Blood-brain barrier penetration Oral bioavailability TPSA-based drug design

Hydrogen Bond Acceptor Count: 5 vs. 3 for the Unsubstituted Core Scaffold, Enabling Enhanced Target Engagement Capacity

The target compound possesses five hydrogen bond acceptor (HBA) atoms—three nitrogen atoms (pyrazole N, tertiary amine N, amide N) and two oxygen atoms (furan O, carbonyl O)—compared with only three HBA atoms in the unsubstituted 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine core scaffold (CAS 2126176-89-2 as the HCl salt, 1803589-81-2 as the dihydrochloride) . The addition of the furan-3-carbonyl group introduces two extra HBA sites (furan oxygen and carbonyl oxygen), which can participate in critical hydrogen-bonding interactions with protein targets, potentially increasing binding affinity and selectivity. The unsubstituted core scaffold, lacking any carbonyl functionality, offers only the three nitrogen atoms as hydrogen bond acceptors, limiting its capacity for directional intermolecular interactions . This difference in HBA count directly influences the compound's ability to form specific, energetically favorable contacts within a binding pocket, a key determinant of inhibitory potency and selectivity.

Hydrogen bonding Target engagement Ligand-protein interactions

Regiospecific Furan-3-carbonyl Substitution: Distinct Electronic and Steric Profile vs. Furan-2-carbonyl Regioisomers

The furan-3-carbonyl attachment at the 5-position of the target compound represents a regiospecific substitution that is structurally distinct from the furan-2-carbonyl isomer (in which the carbonyl is attached at the 2-position of the furan ring) . In furan-3-carbonyl derivatives, the carbonyl group is conjugated with the furan oxygen in a 1,3-relationship, resulting in a different electron density distribution and dipole moment orientation compared to the 1,2-relationship in furan-2-carbonyl congeners. This regioisomeric difference alters the spatial orientation of the carbonyl oxygen hydrogen bond acceptor and the furan ring's π-electron system, potentially leading to distinct binding poses in protein targets. For example, pyrazolo[1,5-a]pyrazine-based kinase inhibitors (e.g., RET and TYK2 inhibitors described in patent literature [1]) show that subtle changes in the position and nature of the 5-substituent can dramatically affect kinase selectivity profiles. The furan-3-carbonyl regioisomer thus provides a unique vector for structure-activity relationship exploration that cannot be replicated by the furan-2-carbonyl analog.

Regioisomer selectivity Binding pose Electronic distribution

Prioritized Research and Procurement Application Scenarios for 2-Cyclopropyl-5-(furan-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Based on Differentiated Property Profile


Fragment-Based Lead Discovery and Ligand Efficiency-Driven Library Design

With a molecular weight of 257.29 g/mol and an estimated TPSA of ~50.3 Ų, this compound is ideally suited for inclusion in fragment-screening libraries where low molecular complexity and high ligand efficiency are paramount. Its compact size (MW well below 300 Da) provides ample room for chemical elaboration during hit-to-lead optimization while maintaining drug-like properties. Procurement for fragment-based screening campaigns against kinases, GPCRs, or other protein targets is strongly recommended based on the molecular weight advantage of 33.4% over bulkier pyrazolo[1,5-a]pyrazine analogs [1].

CNS Drug Discovery Programs Requiring Predicted Blood-Brain Barrier Penetration

The estimated TPSA of ~50.3 Ų, derived from the Ertl fragment-based method, places this compound firmly within the CNS-permeable chemical space (TPSA < 60 Ų is a widely accepted threshold for favorable brain penetration). Compared to the morpholine-containing analog (TPSA 80.81 Ų), the target compound exhibits a 37.7% lower polar surface area, strongly predicting superior passive diffusion across the blood-brain barrier. This compound should be prioritized for neuroscience target screening, including neurodegenerative disease and psychiatric disorder programs where CNS exposure is a critical requirement [1][2].

Kinase Selectivity Profiling Campaigns Exploiting Regiospecific Furan-3-carbonyl Pharmacophore

The furan-3-carbonyl regioisomer provides a distinct hydrogen-bonding vector compared to the furan-2-carbonyl analog, with different electronic conjugation (1,3- vs. 1,2-relationship to furan oxygen). Given that pyrazolo[1,5-a]pyrazine scaffolds have established activity as RET and TYK2 kinase inhibitors, this compound represents a valuable tool for exploring kinase selectivity profiles in head-to-head comparisons with regioisomeric controls. Inclusion in kinase panel screening is justified to identify targets where the furan-3-carbonyl orientation confers unique binding interactions and selectivity advantages [3].

Structure-Activity Relationship (SAR) Studies Mapping HBA Contributions to Target Binding

With five hydrogen bond acceptors—two more than the unsubstituted core scaffold—this compound enables systematic SAR exploration of the contributions of the furan oxygen and carbonyl oxygen to target binding affinity. By comparing this compound directly with the 3-HBA core scaffold (CAS 2126176-89-2) in biochemical or biophysical assays, researchers can deconvolute the energetic contributions of the additional HBA sites to binding free energy, informing rational design of next-generation analogs with optimized interaction profiles .

Quote Request

Request a Quote for 2-cyclopropyl-5-(furan-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.